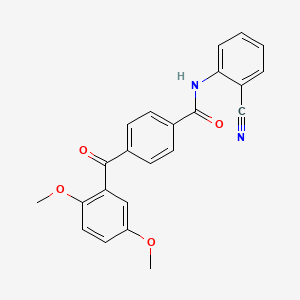![molecular formula C16H13ClF2N4O2S B3557514 7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557514.png)
7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
“7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C19H19ClF2N4OS. It has an average mass of 424.895 Da and a monoisotopic mass of 424.093628 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in the field of anticancer drug discovery . The aim of the research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents . The compound includes a chlorodifluoromethyl group, a morpholinylcarbonyl group, and a thienyl group attached to the pyrazolo[1,5-a]pyrimidine core .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N4O2S/c17-16(18,19)13-8-10(12-2-1-7-26-12)20-14-9-11(21-23(13)14)15(24)22-3-5-25-6-4-22/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVCIVHAYKHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-chloro-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3557434.png)

![5-(3-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557452.png)
![3-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3557468.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557475.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3557482.png)
![7-[chloro(difluoro)methyl]-N-(2-fluorobenzyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557494.png)
![7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557499.png)
![7-[chloro(difluoro)methyl]-N-(2-chloropyridin-3-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557525.png)
![7-[chloro(difluoro)methyl]-2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557532.png)
![methyl 2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3557536.png)
![7-[chloro(difluoro)methyl]-N-(5-fluoro-2-methylphenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557539.png)
![7-[chloro(difluoro)methyl]-N-(2,4-difluorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557542.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557551.png)
